REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[C:11]([O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[C:10]([O:19][CH3:20])=[CH:9][C:3]=1[C:4](OCC)=[O:5].[CH:21]([NH2:23])=O>C(O)C>[CH3:20][O:19][C:10]1[CH:9]=[C:3]2[C:2](=[CH:12][C:11]=1[O:13][CH2:14][C:15]([F:18])([F:17])[F:16])[N:1]=[CH:21][NH:23][C:4]2=[O:5]
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OCC)C=C(C(=C1)OCC(F)(F)F)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Collection of the solid which
|
Type
|
CUSTOM
|
Details
|
had precipitated by suction filtration
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Type
|
WASH
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Details
|
by washing with ethanol (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
drying in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(NC=NC2=CC1OCC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |